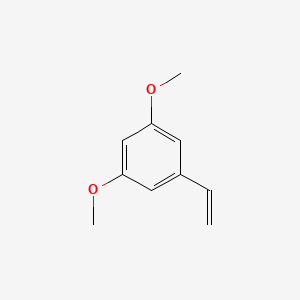

1-ethenyl-3,5-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDWZJCCIAMZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431125 | |

| Record name | 3,5-dimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40243-87-6 | |

| Record name | 3,5-dimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 1-Ethenyl-3,5-dimethoxybenzene

Introduction: The Strategic Importance of 1-Ethenyl-3,5-dimethoxybenzene

1-Ethenyl-3,5-dimethoxybenzene, commonly known as 3,5-dimethoxystyrene, is a highly valuable substituted styrene monomer. Its unique electronic and structural properties, conferred by the meta-disposed methoxy groups, make it a critical building block in organic synthesis. The electron-rich aromatic ring and the reactive vinyl group provide two distinct points for chemical modification, enabling its use in the synthesis of complex molecular architectures. In the pharmaceutical and drug development sectors, the 3,5-dimethoxyphenyl moiety is present in a variety of biologically active compounds. Its incorporation can influence pharmacokinetic properties such as metabolic stability and receptor binding affinity. This guide provides a detailed exploration of the principal synthetic routes to this versatile compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure reproducibility and high yield.

Primary Synthetic Strategy: The Wittig Reaction

The Wittig reaction stands as one of the most reliable and widely employed methods for alkene synthesis, offering excellent control over the location of the newly formed double bond.[1] This olefination reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent) to yield an alkene and a phosphine oxide.[2] For the synthesis of 1-ethenyl-3,5-dimethoxybenzene, this strategy is particularly effective, starting from the readily accessible 3,5-dimethoxybenzaldehyde.

Mechanistic Rationale

The reaction is driven by the formation of the exceptionally strong phosphorus-oxygen double bond in the triphenylphosphine oxide by-product.[3] The mechanism proceeds through a concerted [2+2] cycloaddition of the ylide to the carbonyl, forming a transient four-membered ring intermediate known as an oxaphosphetane.[2] This intermediate rapidly fragments to deliver the target alkene and triphenylphosphine oxide. The use of a non-stabilized ylide, such as methylenetriphenylphosphorane, is crucial for reacting efficiently with the aromatic aldehyde.

Diagram: The Wittig Reaction Mechanism

Caption: Mechanism of the Wittig olefination.

Experimental Protocol: Wittig Synthesis

This protocol is divided into two critical stages: the preparation of the Wittig salt and the subsequent ylide formation and reaction.

Part A: Synthesis of Methyltriphenylphosphonium Bromide

The phosphonium salt is the stable precursor to the reactive ylide. It is synthesized via a straightforward nucleophilic substitution (Sₙ2) reaction between triphenylphosphine and a methyl halide.[4]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Triphenylphosphine | 262.29 | 26.2 g | 0.10 | Corrosive, handle with care. |

| Methyl Bromide | 94.94 | 10.5 g | 0.11 | Toxic, volatile. Use in a well-ventilated fume hood. |

| Toluene | 92.14 | 150 mL | - | Anhydrous solvent. |

Procedure:

-

To a dry 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triphenylphosphine (26.2 g, 0.10 mol) and anhydrous toluene (150 mL).

-

Stir the mixture under a nitrogen atmosphere until the triphenylphosphine is fully dissolved.

-

Carefully add methyl bromide (10.5 g, 0.11 mol) to the solution. Caution: Methyl bromide is a toxic gas. This step should be performed in a fume hood, and appropriate personal protective equipment (PPE) must be worn. An alternative, safer procedure involves using dibromomethane in an alcoholic solvent.[5]

-

Heat the reaction mixture to reflux for 24 hours. A white precipitate of the phosphonium salt will form.

-

Cool the mixture to room temperature and collect the white solid by vacuum filtration.

-

Wash the solid with cold toluene (2 x 30 mL) and dry under vacuum to yield methyltriphenylphosphonium bromide.[4] The expected yield is typically >90%.

Part B: Synthesis of 1-Ethenyl-3,5-dimethoxybenzene

The phosphonium salt is deprotonated with a strong base to form the ylide, which is immediately reacted in situ with 3,5-dimethoxybenzaldehyde.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methyltriphenylphosphonium Bromide | 357.23 | 35.7 g | 0.10 | From Part A, must be thoroughly dried. |

| 3,5-Dimethoxybenzaldehyde | 166.17 | 15.0 g | 0.09 | See precursor synthesis section. |

| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 4.4 g | 0.11 | Highly reactive, handle under inert gas. |

| Tetrahydrofuran (THF) | 72.11 | 300 mL | - | Anhydrous, inhibitor-free. |

Procedure:

-

Set up a 500 mL three-necked flask, oven-dried and cooled under a stream of nitrogen, equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

Suspend methyltriphenylphosphonium bromide (35.7 g, 0.10 mol) in anhydrous THF (200 mL).

-

Carefully add sodium hydride (4.4 g of 60% dispersion, 0.11 mol) portion-wise to the suspension at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

-

Dissolve 3,5-dimethoxybenzaldehyde (15.0 g, 0.09 mol) in anhydrous THF (100 mL) and add it dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours. Monitor the reaction by TLC until the aldehyde spot disappears.[3]

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).

-

Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford 1-ethenyl-3,5-dimethoxybenzene as a solid. The melting point is reported as 44-48 °C.[6][7]

Alternative Synthetic Strategy: Grignard Reaction and Dehydration

An alternative pathway involves the formation of a Grignard reagent from an aryl halide, followed by reaction with an electrophile and subsequent elimination to form the vinyl group. This classic organometallic approach provides a robust, albeit multi-step, alternative to the Wittig reaction.

Diagram: Grignard Synthesis Workflow

Caption: Multi-step synthesis via the Grignard pathway.

Experimental Protocol: Grignard Synthesis

Part A: Preparation of 3,5-Dimethoxyphenylmagnesium Bromide

The formation of a Grignard reagent is highly sensitive to moisture and requires strictly anhydrous conditions.[8][9]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Bromo-3,5-dimethoxybenzene | 217.06 | 21.7 g | 0.10 | - |

| Magnesium Turnings | 24.31 | 2.6 g | 0.11 | Activate with a crystal of iodine. |

| Tetrahydrofuran (THF) | 72.11 | 150 mL | - | Anhydrous. |

| Iodine | 253.81 | 1 crystal | - | Initiator. |

Procedure:

-

Assemble an oven-dried 250 mL three-necked flask with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere.

-

Place magnesium turnings (2.6 g, 0.11 mol) and a single crystal of iodine in the flask.[10]

-

Gently heat the flask with a heat gun until violet iodine vapors are observed, then cool to room temperature. This activates the magnesium surface.

-

Add a solution of 1-bromo-3,5-dimethoxybenzene (21.7 g, 0.10 mol) in anhydrous THF (150 mL) to the dropping funnel.

-

Add ~10 mL of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[10] The resulting dark gray solution is used directly in the next step.

Part B: Synthesis of 1-(3,5-Dimethoxyphenyl)ethanol

The Grignard reagent is a potent nucleophile that will readily attack the electrophilic carbon of an aldehyde's carbonyl group.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Grignard Solution | - | ~150 mL | ~0.10 | From Part A. |

| Acetaldehyde | 44.05 | 4.8 g | 0.11 | Low boiling point, keep cool. |

| Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Anhydrous. |

Procedure:

-

Cool the Grignard solution prepared in Part A to 0 °C in an ice bath.

-

Dissolve acetaldehyde (4.8 g, 0.11 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.

-

Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction to 0 °C and quench by slowly adding saturated aqueous ammonium chloride (100 mL).

-

Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water and brine, then dry over sodium sulfate.

-

Evaporate the solvent to yield crude 1-(3,5-dimethoxyphenyl)ethanol, which can be used in the next step without further purification.[11][12]

Part C: Dehydration to 1-Ethenyl-3,5-dimethoxybenzene

Acid-catalyzed dehydration of the secondary alcohol yields the desired alkene.[13]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Crude 1-(3,5-Dimethoxyphenyl)ethanol | 182.22 | ~0.10 mol | ~0.10 | From Part B. |

| p-Toluenesulfonic acid (PTSA) | 172.20 | 1.0 g | 0.006 | Catalytic amount. |

| Toluene | 92.14 | 200 mL | - | Solvent. |

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Add the crude alcohol from Part B, toluene (200 mL), and a catalytic amount of PTSA (1.0 g).

-

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or vacuum distillation to yield 1-ethenyl-3,5-dimethoxybenzene.

Essential Precursor Synthesis: 3,5-Dimethoxybenzaldehyde

A reliable synthesis of the starting aldehyde for the Wittig route is paramount. A common and effective method begins with 3,5-dihydroxybenzoic acid.[14][15]

Diagram: Synthesis of 3,5-Dimethoxybenzaldehyde

Caption: Three-step synthesis of the key aldehyde precursor.

Protocol: Synthesis of 3,5-Dimethoxybenzaldehyde

Step 1: Methylation A solution of 3,5-dihydroxybenzoic acid (15.4 g, 0.1 mol) and dimethyl sulfate (37.8 g, 0.3 mol) in acetone (200 mL) containing anhydrous potassium carbonate (55.2 g, 0.4 mol) is refluxed for 4 hours.[14] After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is taken up in ether, washed with dilute ammonia and water, dried, and evaporated to yield methyl 3,5-dimethoxybenzoate.

Step 2: Reduction A suspension of lithium aluminum hydride (LiAlH₄, 5.7 g, 0.15 mol) in anhydrous diethyl ether (300 mL) is prepared in a flask under nitrogen.[14] The methyl 3,5-dimethoxybenzoate from the previous step, dissolved in ether, is added dropwise at 0 °C. The mixture is then stirred at room temperature for 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and more water. The resulting salts are filtered, and the filtrate is dried and evaporated to give 3,5-dimethoxybenzyl alcohol.

Step 3: Oxidation Collins reagent is prepared by adding chromium trioxide (CrO₃, 30.0 g, 0.3 mol) to a stirred solution of pyridine (47.5 g, 0.6 mol) in dichloromethane (500 mL) at 0 °C.[14][15] A solution of 3,5-dimethoxybenzyl alcohol from the previous step in dichloromethane is added to this reagent. The mixture is stirred at room temperature for 1 hour. The reaction mixture is then filtered through a pad of silica gel, and the solvent is evaporated to yield the final product, 3,5-dimethoxybenzaldehyde.[14]

Conclusion

The synthesis of 1-ethenyl-3,5-dimethoxybenzene can be accomplished effectively through several robust chemical strategies. The Wittig reaction offers a direct and high-yielding route from 3,5-dimethoxybenzaldehyde, benefiting from its procedural simplicity. The Grignard pathway, while more laborious, is a classic and reliable alternative that demonstrates fundamental principles of organometallic chemistry. The choice of method will depend on the availability of starting materials, scale of the reaction, and the specific expertise of the researcher. By understanding the causality behind each experimental step and adhering to the detailed protocols provided, scientists and drug development professionals can confidently and reproducibly synthesize this valuable chemical intermediate for their research endeavors.

References

-

Wikipedia. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link][4]

-

Rhodium Chemistry Archive. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Retrieved from [Link][14]

-

Google Patents. (1985). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. Retrieved from [16]

-

Google Patents. (1967). US3334144A - Process for making alkyltriaryl-phosphonium compounds. Retrieved from [5]

-

Blanco, M. M., Avendaño, C., Cabezas, N., & Menéndez, J. C. (n.d.). Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde. Synthetic Communications. Retrieved from [Link][17]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Retrieved from [Link][18]

-

Ono, K., et al. (2009). 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 65(4), o846. Retrieved from [Link][19]

-

PubChem. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. Retrieved from [Link][20]

-

Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Retrieved from [Link][21]

-

PrepChem.com. (n.d.). Synthesis of 3-methoxyphenylmagnesium bromide. Retrieved from [Link][22]

-

Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link][8]

-

University of Arizona. (n.d.). Experiment 27 – A Solvent Free Wittig Reaction. Retrieved from [Link][3]

-

Chemsrc. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. Retrieved from [Link][7]

-

PrepChem.com. (n.d.). Preparation of 3,4-dimethoxybenzaldehyde. Retrieved from [Link][23]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][9]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link][2]

-

University of Michigan-Dearborn. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link][1]

-

Organic Syntheses. (n.d.). 2-(2-METHOXYPHENYL)-N,4,4-TRIMETHYL-2-OXAZOLINE. Retrieved from [Link][24]

-

International Union of Crystallography. (2020). Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene. Retrieved from [Link][25]

-

gChem Global. (n.d.). Wittig Reaction. Retrieved from [Link][26]

-

Google Patents. (1974). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. Retrieved from [27]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link][28]

-

PubChem. (n.d.). 1-(3,5-Dimethoxyphenyl)ethanol. Retrieved from [Link][12]

-

Wikipedia. (n.d.). 3,4-Dimethoxystyrene. Retrieved from [Link][30]

-

Google Patents. (2010). CN101811942A - Synthesizing method for 1,2-dimethoxy benzene. Retrieved from [31]

-

Organic Syntheses. (n.d.). 3-methyl-3-phenyl-1-pentene. Retrieved from [Link][32]

-

Google Patents. (1989). EP0306358B1 - Process for dehydrating an aqueous alcohol mixture containing at least methanol and ethanol. Retrieved from [13]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 5. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 6. 3,5-二甲氧基苯乙炔 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Ethynyl-3,5-dimethoxybenzene | CAS#:171290-52-1 | Chemsrc [chemsrc.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. 3,5-DIMETHOXYPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 1-(3,5-Dimethoxyphenyl)ethanol | C10H14O3 | CID 11679922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. EP0306358B1 - Process for dehydrating an aqueous alcohol mixture containing at least methanol and ethanol - Google Patents [patents.google.com]

- 14. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google Patents [patents.google.com]

- 17. tandfonline.com [tandfonline.com]

- 18. rsc.org [rsc.org]

- 19. 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1-Ethynyl-3,5-dimethoxybenzene | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. prepchem.com [prepchem.com]

- 23. prepchem.com [prepchem.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. journals.iucr.org [journals.iucr.org]

- 26. gchemglobal.com [gchemglobal.com]

- 27. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 28. youtube.com [youtube.com]

- 29. Volinanserin - Wikipedia [en.wikipedia.org]

- 30. 3,4-Dimethoxystyrene - Wikipedia [en.wikipedia.org]

- 31. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene - Google Patents [patents.google.com]

- 32. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of 1-ethenyl-3,5-dimethoxybenzene

An In-depth Technical Guide to 1-Ethenyl-3,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Ethenyl-3,5-dimethoxybenzene, also known as 3,5-dimethoxystyrene, is an aromatic organic compound with the chemical formula C₁₀H₁₂O₂. This molecule features a vinyl group attached to a benzene ring substituted with two methoxy groups at the 3 and 5 positions. The presence of the electron-donating methoxy groups and the reactive vinyl group imparts unique chemical properties, making it a valuable building block in organic synthesis, particularly in polymer chemistry and as a precursor for pharmacologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of 1-ethenyl-3,5-dimethoxybenzene, detailed protocols for its synthesis and characterization, and insights into its reactivity and potential applications.

Physicochemical Properties

The physical and chemical properties of 1-ethenyl-3,5-dimethoxybenzene are summarized in the table below. It is important to distinguish this compound from its isomer, 3,4-dimethoxystyrene, as their properties can differ significantly.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | Not definitively reported; likely a colorless to pale yellow liquid | Inferred from related styrenes[1][2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, chloroform, and ethyl acetate. | Inferred from related styrenes[1][2] |

Synthesis of 1-Ethenyl-3,5-dimethoxybenzene

The synthesis of 1-ethenyl-3,5-dimethoxybenzene can be effectively achieved through several standard organic transformations. The Wittig reaction, a reliable method for forming carbon-carbon double bonds, is a common and efficient route.

Synthetic Workflow: Wittig Reaction

The Wittig reaction provides a direct method to convert an aldehyde, in this case, 3,5-dimethoxybenzaldehyde, into the desired alkene. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the aldehyde.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethenyl-3,5-dimethoxybenzene

This guide provides a comprehensive overview of the spectroscopic data for 1-ethenyl-3,5-dimethoxybenzene (CAS No: 40243-87-6), a valuable monomer in polymer chemistry and a key intermediate in organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound, offering insights into its structural confirmation and elucidation.

Introduction

1-Ethenyl-3,5-dimethoxybenzene, also known as 3,5-dimethoxystyrene, is an aromatic organic compound featuring a vinyl group and two methoxy groups attached to a benzene ring.[1] The strategic placement of these functional groups imparts specific chemical properties that are of interest in materials science and medicinal chemistry. Accurate and thorough spectroscopic analysis is paramount for confirming the identity and purity of this compound before its application in further research and development. This guide will present the available spectroscopic data and provide an expert interpretation based on established principles of chemical spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-ethenyl-3,5-dimethoxybenzene, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the vinyl, aromatic, and methoxy moieties.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-ethenyl-3,5-dimethoxybenzene is characterized by distinct signals corresponding to the vinyl protons, the aromatic protons, and the protons of the two methoxy groups. Due to the symmetry of the molecule, a simplified spectrum is expected.

Experimental Data:

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-7 | 6.65 | dd | 17.7, 11.1 |

| H-6/2 | 6.57 | d | 2.1 |

| H-4 | 6.39 | t | 3.0, 1.5 |

| H-8a | 5.73 | d | 17.7 |

| H-8b | 5.25 | d | 11.1 |

| -OCH₃ | 3.80 | s | - |

Solvent: CDCl₃, Frequency: 300 MHz[3]

Interpretation of the ¹H NMR Spectrum:

-

Vinyl Protons (H-7, H-8a, H-8b): The vinyl group gives rise to a characteristic ABC spin system. The proton on the α-carbon (H-7) appears as a doublet of doublets (dd) at 6.65 ppm, with large coupling constants indicative of trans (17.7 Hz) and cis (11.1 Hz) coupling to the terminal vinyl protons. The two terminal protons (H-8a and H-8b) are diastereotopic and appear as distinct doublets at 5.73 ppm and 5.25 ppm, respectively. The large coupling constant of 17.7 Hz for H-8a confirms its trans relationship with H-7, while the 11.1 Hz coupling for H-8b indicates a cis relationship.

-

Aromatic Protons (H-2, H-4, H-6): The symmetry of the 3,5-disubstituted benzene ring results in two distinct signals. The two equivalent protons at positions 2 and 6 (H-2/6) appear as a doublet at 6.57 ppm with a small meta-coupling constant of 2.1 Hz. The single proton at position 4 (H-4) resonates as a triplet at 6.39 ppm, also with small meta-coupling.

-

Methoxy Protons (-OCH₃): The six equivalent protons of the two methoxy groups give rise to a sharp singlet at 3.80 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-1 | ~140 |

| C-2/6 | ~105 |

| C-3/5 | ~160 |

| C-4 | ~100 |

| C-7 | ~137 |

| C-8 | ~114 |

| -OCH₃ | ~55 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: The two carbons bearing the methoxy groups (C-3/5) are expected to be the most downfield-shifted aromatic signals due to the deshielding effect of the oxygen atoms. The ipso-carbon attached to the vinyl group (C-1) would also be downfield. The carbons at the 2, 6, and 4 positions are anticipated to be shielded and appear at higher field.

-

Vinyl Carbons: The α-carbon of the vinyl group (C-7) is expected to be more deshielded than the β-carbon (C-8).

-

Methoxy Carbons: The carbons of the methoxy groups should appear at a characteristic chemical shift of around 55 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 1-ethenyl-3,5-dimethoxybenzene is expected to show characteristic absorption bands for the C-H bonds of the vinyl and aromatic groups, the C=C double bonds of the vinyl and aromatic moieties, and the C-O bonds of the methoxy groups.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Vinyl and Aromatic |

| 2960-2850 | C-H stretch | Methoxy (Alkyl) |

| ~1630 | C=C stretch | Vinyl |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1200, ~1050 | C-O stretch | Aryl Ether |

| 1000-650 | C-H out-of-plane bend | Aromatic Substitution |

Interpretation of the IR Spectrum:

The presence of sharp peaks just above 3000 cm⁻¹ would confirm the C-H stretches of the vinyl and aromatic groups, distinguishing them from the alkyl C-H stretches of the methoxy groups which would appear just below 3000 cm⁻¹. The C=C stretching vibrations for the vinyl group and the aromatic ring are expected in the 1630-1470 cm⁻¹ region. Strong absorptions in the 1200-1050 cm⁻¹ range are indicative of the C-O stretching of the aryl ether functionality. The pattern of C-H out-of-plane bending bands in the fingerprint region (1000-650 cm⁻¹) can provide further confirmation of the 1,3,5-trisubstitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 1-ethenyl-3,5-dimethoxybenzene, electron ionization (EI) mass spectrometry is a common technique.

Expected Mass Spectrum Data (Electron Ionization):

| m/z | Interpretation |

| 164 | Molecular Ion (M⁺) |

| 149 | [M - CH₃]⁺ |

| 133 | [M - OCH₃]⁺ |

| 121 | [M - CH₃ - CO]⁺ |

| 91 | Tropylium ion or related fragment |

| 77 | Phenyl cation |

Interpretation of the Mass Spectrum:

The mass spectrum would be expected to show a molecular ion peak at m/z 164, corresponding to the molecular weight of 1-ethenyl-3,5-dimethoxybenzene (C₁₀H₁₂O₂). A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 149. The loss of a methoxy radical (•OCH₃) would result in a peak at m/z 133. Further fragmentation, such as the loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment, could lead to an ion at m/z 121. The presence of peaks at m/z 91 and 77 are common in the mass spectra of alkylbenzenes, corresponding to the tropylium ion and the phenyl cation, respectively.

Methodologies

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and the use of appropriate instrumental parameters.

Synthesis of 1-Ethenyl-3,5-dimethoxybenzene

A common and effective method for the synthesis of 1-ethenyl-3,5-dimethoxybenzene is the Wittig reaction, starting from 3,5-dimethoxybenzaldehyde.

Experimental Workflow for Wittig Reaction

Caption: Wittig synthesis of 1-ethenyl-3,5-dimethoxybenzene.

NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified 1-ethenyl-3,5-dimethoxybenzene.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it appropriately.

NMR Sample Preparation Workflow

Caption: Standard procedure for NMR sample preparation.

IR Sample Preparation (for a liquid sample)

-

Prepare Salt Plates: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.

-

Apply Sample: Place a small drop of neat 1-ethenyl-3,5-dimethoxybenzene onto the center of one salt plate.

-

Form a Thin Film: Place the second salt plate on top and gently rotate to create a thin, uniform liquid film between the plates.

-

Mount and Analyze: Mount the sandwiched plates in the IR spectrometer and acquire the spectrum.

Mass Spectrometry Sample Introduction

For a volatile compound like 1-ethenyl-3,5-dimethoxybenzene, direct injection or coupling with gas chromatography (GC-MS) is typically employed.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume of the solution into the GC-MS system. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4]

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for 1-ethenyl-3,5-dimethoxybenzene. The presented ¹H NMR data, along with the predicted ¹³C NMR, IR, and MS data, offer a comprehensive spectroscopic profile of the molecule. The provided methodologies for synthesis and sample preparation serve as a practical reference for researchers working with this compound. The combination of these spectroscopic techniques allows for unambiguous structural confirmation and purity assessment, which are critical for its application in scientific research and development.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

-

Stilbene Synthesis. In Advanced Stilbene Synthesis Methods. Scribd. [Link]

-

PubChem. 1-Ethenyl-3,5-dimethoxybenzene. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

University of Northern Illinois. FT-IR sample preparation. [Link]

-

LCGC International. Electron Ionization for GC–MS. [Link]

- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

-

University of Utah. The Wittig Reaction (Experiment). [Link]

Sources

An In-depth Technical Guide on the Natural Sources and Isolation of 1-Ethenyl-3,5-dimethoxybenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenyl-3,5-dimethoxybenzene, a methoxylated styrene derivative, represents a class of aromatic compounds with significant potential in synthetic chemistry and drug discovery due to its reactive vinyl group and substituted phenyl ring. While its direct, widespread natural occurrence is not extensively documented, its structural motifs are rooted in the well-established phenylpropanoid pathway in plants. This guide provides a comprehensive overview of the hypothetical biosynthetic origins of 1-ethenyl-3,5-dimethoxybenzene, detailing the enzymatic steps that likely lead to its formation. Furthermore, this document outlines a robust, multi-step protocol for the isolation and purification of this compound from a theoretical plant source rich in related essential oils. The methodology covers initial extraction via steam distillation, fractionation of the essential oil, and final purification using preparative chromatography, with a focus on the separation of isomers. This guide is intended to serve as a foundational resource for researchers aiming to explore the natural product chemistry and potential applications of this and related methoxylated styrenes.

Introduction: The Phenylpropanoid Scaffold and its Significance

The phenylpropanoid pathway is a major route of secondary metabolism in plants, giving rise to a vast array of phenolic compounds.[1] These molecules are crucial for plant defense, signaling, and structural integrity.[2] The core C6-C3 skeleton of phenylpropanoids, derived from the amino acid phenylalanine, is the precursor to thousands of compounds, including flavonoids, lignans, and volatile aromatic compounds.[1] Among these are the methoxylated styrenes, a class of compounds characterized by a vinyl group attached to a methoxy-substituted benzene ring. These compounds are of interest to the scientific community for their potential as building blocks in organic synthesis and as scaffolds for the development of novel therapeutic agents. This guide focuses on a specific, less-documented isomer, 1-ethenyl-3,5-dimethoxybenzene, providing a theoretical framework for its natural origin and a practical guide to its isolation.

Hypothetical Biosynthesis and Potential Natural Sources

While direct evidence for the natural abundance of 1-ethenyl-3,5-dimethoxybenzene is limited, its biosynthesis can be postulated based on well-characterized enzymatic reactions within the phenylpropanoid pathway.[2] The pathway commences with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL).[1]

Subsequent enzymatic modifications, including hydroxylations and O-methylations, decorate the aromatic ring. The specific 3,5-dimethoxy substitution pattern likely arises from the action of O-methyltransferases (OMTs).[3][4] These enzymes play a critical role in the diversification of plant secondary metabolites.[5] The final step to form the styrene structure involves a decarboxylation reaction.

dot

Caption: Hypothetical biosynthetic pathway of 1-ethenyl-3,5-dimethoxybenzene.

Given this hypothetical pathway, potential natural sources for 1-ethenyl-3,5-dimethoxybenzene could be plants that are known to produce a variety of other methoxylated phenylpropenes. These may include species from families such as Lamiaceae (mints), Apiaceae (carrots), and Myrtaceae (eucalyptus). It is plausible that 1-ethenyl-3,5-dimethoxybenzene exists as a minor component in the essential oils of these plants, alongside more abundant isomers.

Isolation and Purification Methodology

The isolation of 1-ethenyl-3,5-dimethoxybenzene from a complex natural matrix like an essential oil requires a multi-step approach that leverages differences in the physical and chemical properties of the constituent molecules. The following protocol is a generalized workflow that can be adapted based on the specific plant material and the relative abundance of the target compound.

Step 1: Extraction of Essential Oils by Steam Distillation

Steam distillation is the preferred method for extracting volatile compounds from plant material due to its efficiency and the use of a non-toxic, easily removable solvent (water).[6][7]

Protocol:

-

Preparation of Plant Material: Freshly harvested plant material should be coarsely chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a biomass flask, a condenser, and a collection vessel (Florentine flask or separatory funnel).

-

Distillation: Pass steam through the plant material. The steam will vaporize the volatile compounds, including 1-ethenyl-3,5-dimethoxybenzene.

-

Condensation and Collection: The steam and volatile compound mixture is then passed through a condenser, where it cools and returns to a liquid state. The essential oil, being immiscible with water, will form a separate layer and can be collected. The duration of the distillation will vary depending on the plant material but can range from a few hours to several hours.[5]

-

Drying: The collected essential oil should be dried over anhydrous sodium sulfate to remove any residual water.

Step 2: Fractional Distillation of the Crude Essential Oil

Fractional distillation is employed to separate the crude essential oil into fractions with narrower boiling point ranges.[8] This step is crucial for enriching the fraction containing the target compound.

Protocol:

-

Apparatus: Set up a fractional distillation apparatus with a vacuum pump, a heating mantle, a fractionating column (e.g., Vigreux or packed column), a condenser, and collection flasks.[9]

-

Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling points of the compounds and prevent thermal degradation.[9][10]

-

Fraction Collection: Gradually increase the temperature of the heating mantle and collect different fractions based on their boiling points. The fractions should be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction enriched with 1-ethenyl-3,5-dimethoxybenzene.

Step 3: High-Purity Isolation by Preparative Chromatography

The final step in obtaining pure 1-ethenyl-3,5-dimethoxybenzene involves preparative chromatography, which can separate compounds with very similar chemical structures, such as isomers.[11][12]

Protocol:

-

Method Selection: Depending on the complexity of the enriched fraction and the quantities needed, choose an appropriate preparative chromatographic technique. Options include:

-

Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for isomer separation.[13] A reversed-phase C18 column is a common starting point.

-

Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can be advantageous for labile compounds.[14]

-

-

Mobile Phase Optimization: Develop an optimal mobile phase system using analytical HPLC to achieve good separation between the target compound and its isomers or other impurities.

-

Preparative Separation: Scale up the separation to a preparative column. Inject the enriched fraction and collect the eluent in fractions.

-

Fraction Analysis: Analyze the collected fractions by analytical HPLC or GC-MS to identify the fractions containing the pure 1-ethenyl-3,5-dimethoxybenzene.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

dot

Caption: A generalized workflow for the isolation of 1-ethenyl-3,5-dimethoxybenzene.

Characterization and Quality Control

The identity and purity of the isolated 1-ethenyl-3,5-dimethoxybenzene must be confirmed using a suite of analytical techniques.

| Technique | Purpose | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine purity and confirm molecular weight. | A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight of C10H12O2 (164.20 g/mol ). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure. | The ¹H NMR spectrum should show characteristic signals for the vinyl protons, aromatic protons in a 1,3,5-substitution pattern, and the methoxy groups. The ¹³C NMR will confirm the number and types of carbon atoms. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for C=C stretching of the vinyl group, aromatic C-H stretching, and C-O stretching of the methoxy groups. |

Conclusion

While 1-ethenyl-3,5-dimethoxybenzene remains a relatively under-explored natural product, its hypothetical biosynthetic origins within the phenylpropanoid pathway suggest its potential existence in plants rich in methoxylated aromatic compounds. The isolation and purification of this compound, though challenging due to the likely presence of isomers, can be achieved through a systematic application of modern extraction and chromatographic techniques. This guide provides a robust framework for researchers to approach the discovery and isolation of 1-ethenyl-3,5-dimethoxybenzene, paving the way for further investigation into its chemical properties and biological activities.

References

- Ibrahim, R. K., Bruneau, A., & Bantignies, B. (1999). Plant O-methyltransferases: molecular analysis, common signature and classification. Plant molecular biology, 41(5), 657-670.

-

Mane Kancor. (n.d.). Power of Fractional Distillation Capability. Retrieved from [Link]

- Lam, K. C., Ibrahim, R. K., Behdad, B., & Gulick, P. J. (2007). Structure, function, and evolution of plant O-methyltransferases. Genome, 50(11), 1001-1013.

-

Labbe, A. (n.d.). What Is A Fractional Distillation Unit For Essential oils?. Retrieved from [Link]

-

Purodem. (2023, October 6). The Process of Essential Oil Distillation. Retrieved from [Link]

- Verma, V., et al. (2020). Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. Plants, 9(11), 1436.

- Zuim, V. R., et al. (2019). Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation. Journal of Essential Oil Research, 31(6), 485-492.

- Maciel, M. V., et al. (2016). FRACTIONATION PROCESS OF ESSENTIAL OILS BY BATCH DISTILLATION. Brazilian Journal of Chemical Engineering, 33(4), 845-856.

- Morishige, T., et al. (2000). Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. Journal of Biological Chemistry, 275(30), 23398-23405.

- Ibrahim, R. K. (2002). Structure, function, and evolution of plant O-methyltransferases. Recent Advances in Phytochemistry, 36, 1-30.

- Jourdes, M., et al. (2022). Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases. International Journal of Molecular Sciences, 23(24), 16091.

- Schalk, M., et al. (2018). Cell-free styrene biosynthesis at high titers. Metabolic Engineering, 45, 123-131.

- McKenna, R., & Nielsen, D. R. (2013). Enzymes and methods for styrene synthesis.

- Schoch, G., et al. (2002). The meta-hydroxylation step in the phenylpropanoid pathway: A new level of complexity in the pathway and its regulation. Plant Physiology and Biochemistry, 40(6-8), 627-633.

- Tischler, D., et al. (2016). A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds. Frontiers in Microbiology, 7, 133.

- Udaondo, Z., et al. (2021). Engineering styrene biosynthesis: designing a functional trans-cinnamic acid decarboxylase in Pseudomonas. Microbial Cell Factories, 20(1), 1-15.

-

Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]

- Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book, 9, e0152.

- Oelschlägel, M., et al. (2016). A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds. Frontiers in Microbiology, 7, 133.

-

Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

- The Arabidopsis Information Resource (TAIR). (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book, 9, e0152.

- Glaze, O. D., et al. (2022). One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. Organic Letters, 24(47), 8676-8680.

- Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20.

-

RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. Retrieved from [Link]

-

Chemistry World. (n.d.). Preparative chromatography. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. purodem.com [purodem.com]

- 7. WO2013192543A2 - Enzymes and methods for styrene synthesis - Google Patents [patents.google.com]

- 8. Power of Fractional Distillation Capability at Mane Kancor [manekancor.com]

- 9. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. rssl.com [rssl.com]

- 12. chemistryworld.com [chemistryworld.com]

- 13. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]

An In-depth Technical Guide to 1-Ethenyl-3,5-dimethoxybenzene: Structural Analogs and Derivatives in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-ethenyl-3,5-dimethoxybenzene, a key structural motif found in a diverse range of biologically active compounds. We delve into the synthetic strategies for this core scaffold and its derivatives, with a particular focus on stilbene and chalcone analogs. The guide explores the multifaceted pharmacological activities of these compounds, including their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Detailed mechanistic insights into their interactions with key cellular signaling pathways, such as the MAPK cascade and tubulin polymerization, are presented. Furthermore, this document provides researchers, scientists, and drug development professionals with detailed experimental protocols for the synthesis and biological evaluation of these promising molecules.

Introduction: The Significance of the 3,5-Dimethoxyphenyl Moiety

The 1-ethenyl-3,5-dimethoxybenzene core, also known as 3,5-dimethoxystyrene, is a pivotal building block in medicinal chemistry. Its prevalence in natural products, most notably resveratrol and its analogs, has spurred extensive research into its therapeutic potential. The strategic placement of the methoxy groups on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide will systematically explore the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds.

Synthetic Methodologies

The synthesis of 1-ethenyl-3,5-dimethoxybenzene and its derivatives can be achieved through several established organic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Wittig Reaction

The Wittig reaction is a widely used and versatile method for the formation of the vinyl group. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of 1-ethenyl-3,5-dimethoxybenzene, 3,5-dimethoxybenzaldehyde is reacted with a methyl-substituted phosphonium ylide.

Diagram of the Wittig Reaction Workflow

Caption: General workflow for the synthesis of 1-ethenyl-3,5-dimethoxybenzene via the Wittig reaction.

Experimental Protocol: Wittig Synthesis of 1-Ethenyl-3,5-dimethoxybenzene

-

Preparation of the Phosphonium Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.

-

Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour.

-

Wittig Reaction: Dissolve 3,5-dimethoxybenzaldehyde in anhydrous THF in a separate flask.

-

Slowly add the aldehyde solution to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-ethenyl-3,5-dimethoxybenzene.

Heck Reaction

The Heck reaction provides an alternative route for the synthesis of vinylarenes. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an alkene in the presence of a base. To synthesize 1-ethenyl-3,5-dimethoxybenzene, 1-bromo-3,5-dimethoxybenzene can be coupled with a vinyl source like ethylene or a vinylboronic acid derivative.

Diagram of the Heck Reaction Workflow

Caption: Simplified catalytic cycle of the Heck reaction for vinylbenzene synthesis.

Structural Analogs and Their Biological Activities

The 1-ethenyl-3,5-dimethoxybenzene scaffold has been extensively modified to generate a wide array of structural analogs with diverse biological activities. The most prominent among these are the stilbene and chalcone derivatives.

Stilbene Derivatives

Stilbenes, characterized by a 1,2-diphenylethylene core, are a well-studied class of polyphenols. The presence of the 3,5-dimethoxy substitution pattern on one of the phenyl rings is a common feature in many potent bioactive stilbenes, including analogs of resveratrol.

Numerous studies have demonstrated the potent anticancer effects of 3,5-dimethoxy-substituted stilbene analogs. These compounds often exhibit greater cytotoxicity against cancer cell lines compared to their non-methoxylated counterparts. The increased lipophilicity imparted by the methoxy groups can enhance cellular uptake.

One prominent mechanism of action is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] For instance, (Z)-3,5,4'-trimethoxystilbene has been shown to be a potent anti-mitotic agent, inhibiting tubulin polymerization with an IC50 of 4 µM.[1]

Table 1: Anticancer Activity of Selected 3,5-Dimethoxy-Stilbene Analogs

| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| (Z)-3,5,4'-Trimethoxystilbene | Caco-2 (Colon) | 0.08 | [1] |

| 3,5,2',4'-Tetramethoxy-trans-stilbene | Col2 (Colon) | 0.8 µg/mL | [2] |

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide | HeLa (Cervical) | Potent anti-proliferative | [3] |

| 4'-Chloro-3,5-dihydroxystilbene | A549 (Lung) | 17.4 | [4] |

The anti-inflammatory properties of 3,5-dimethoxy-stilbene derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. These compounds have been shown to suppress the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[5][6] For example, 3,4',5-trimethoxy-trans-stilbene and 3,3',4,5'-tetramethoxy-trans-stilbene have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Signaling Pathway: MAPK Inhibition by 3,5-Dimethoxy-Stilbenes

Caption: Simplified schematic of the MAPK signaling pathway and its inhibition by 3,5-dimethoxy-stilbene analogs.

The neuroprotective potential of resveratrol and its analogs is well-documented. The 3,5-dimethoxy substitution can enhance the bioavailability and blood-brain barrier permeability of these compounds.[4] Their neuroprotective mechanisms are multifaceted and include antioxidant activity, modulation of sirtuin pathways, and inhibition of amyloid-beta (Aβ) aggregation.[4][7] Pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene) has shown promise in models of Alzheimer's disease by reducing Aβ-induced neurotoxicity and apoptosis.[3]

Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are another important class of analogs. The incorporation of the 3,5-dimethoxybenzene moiety into the chalcone scaffold has yielded compounds with significant biological activities.

Similar to their stilbene counterparts, 3,5-dimethoxy-substituted chalcones have demonstrated potent anticancer and anti-inflammatory effects.[8][9] Their mechanisms of action often overlap with those of stilbenes, including the inhibition of tubulin polymerization and modulation of inflammatory signaling pathways. Several 3',4',5'-trimethoxychalcone analogues have been synthesized and shown to inhibit nitric oxide production and tumor cell proliferation.[8]

Key Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay

This assay is crucial for evaluating the potential of a compound to disrupt microtubule dynamics.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

-

Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a GTP stock solution and a fluorescent reporter solution (e.g., DAPI).

-

Assay Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., colchicine or nocodazole) and a negative (vehicle) control.

-

Initiation of Polymerization: To each well, add the tubulin solution containing GTP and the fluorescent reporter.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for at least 60 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curve.

Western Blot Analysis of MAPK Pathway Activation

This technique is used to assess the phosphorylation status of key proteins in the MAPK signaling cascade.

Experimental Protocol: Western Blot for Phosphorylated MAPK

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them with the test compound for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS).

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest (e.g., p-p38, p38, p-ERK, ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The 1-ethenyl-3,5-dimethoxybenzene core and its derivatives, particularly stilbenes and chalcones, represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, make them attractive candidates for further drug development. The structure-activity relationship studies have highlighted the importance of the 3,5-dimethoxy substitution pattern in enhancing potency and bioavailability.

Future research in this area should focus on the design and synthesis of novel analogs with improved selectivity and reduced off-target effects. Further elucidation of their mechanisms of action and the identification of their specific molecular targets will be crucial for their clinical translation. The development of advanced drug delivery systems could also help to overcome any remaining challenges related to their solubility and bioavailability.

References

- Cai, Y., et al. (2010). A new synthesis of pterostilbene.

- Kim, H., et al. (2002). Resveratrol and its analogues: promising therapeutic agents for the treatment of cancer. Drugs of the Future, 27(9), 847-857.

-

Lee, K. W., et al. (2019). Resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide induces G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells. Food and Chemical Toxicology, 124, 101-111.[3]

-

Park, E. J., et al. (2001). Resveratrol analog, 3,5,2',4'-tetramethoxy-trans-stilbene, potentiates the inhibition of cell growth and induces apoptosis in human cancer cells. Archives of Pharmacal Research, 24(5), 441-445.[2][10]

- Richard, T., et al. (2011). Neuroprotective properties of resveratrol and derivatives. Annals of the New York Academy of Sciences, 1215(1), 103-108.

-

Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106.[11]

-

Ruan, B., et al. (2006). Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. Bioorganic & Medicinal Chemistry, 14(15), 5209-5219.[8]

- Sashidhara, K. V., et al. (2011). Synthesis and in vitro evaluation of novel chalcone derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(2), 749-753.

-

Schneider, Y., et al. (2003). Resveratrol analog (Z)-3,5,4'-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization. International Journal of Cancer, 107(2), 189-196.[1]

-

S-H. Kim, et al. (2014). Neuroprotective effects of resveratrol in Alzheimer disease pathology. Frontiers in Aging Neuroscience, 6, 218.[4]

- Wyrzykiewicz, E., et al. (2011). Synthesis and antimicrobial activity of new E-stilbene derivatives. European Journal of Medicinal Chemistry, 46(9), 4578-4583.

- Yang, C. M., et al. (2012). Anti-inflammatory effects of resveratrol and its analogues in vitro and in vivo. Journal of Agricultural and Food Chemistry, 60(48), 12005-12013.

-

Zhang, L., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Journal of Inflammation Research, 14, 3837–3850.[6]

- BenchChem. (2025). Application Notes and Protocols: Investigating Stilben-4-ol and its Analogs in Cancer Therapy Models. BenchChem.com.

-

BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. BenchChem.com.[12]

- BenchChem. (2025). Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties. BenchChem.com.

- Chen, Y., et al. (2017). Anticancer Activity of Stilbene-Based Derivatives. Chemistry & Biodiversity, 14(5), e1600373.

- Cushman, M., et al. (1991). Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. Journal of Medicinal Chemistry, 34(8), 2579-2588.

- Jang, M., et al. (1997). Cancer chemopreventive activity of resveratrol, a natural product derived from grapes. Science, 275(5297), 218-220.

- Lee, C. W., et al. (2010). Resveratrol analog-3,5,4'-trimethoxy-trans-stilbene inhibits invasion of human lung adenocarcinoma cells by suppressing the MAPK pathway and decreasing matrix metalloproteinase-2 expression. Molecular Nutrition & Food Research, 54(S2), S214-S223.

- Mikstacka, R., et al. (2010). Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors. European Journal of Medicinal Chemistry, 45(6), 2327-2336.

- Roberti, M., et al. (2003). Synthesis and biological evaluation of resveratrol and analogues as apoptosis-inducing agents. Journal of Medicinal Chemistry, 46(16), 3546-3554.

- Ruan, B. F., et al. (2006). Synthesis and biological evaluation of cytotoxic properties of stilbene-based resveratrol analogs. Bioorganic & Medicinal Chemistry, 14(15), 5209-5219.

- Schneider, Y., et al. (2003). Resveratrol analog (Z)-3,5,4'-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization. International Journal of Cancer, 107(2), 189-196.

- Thakkar, K., et al. (2017). Synthesis and biological evaluation of stilbene analogues as Hsp90 C-terminal inhibitors. ChemMedChem, 12(24), 2022-2029.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap [ijbs.com]

- 6. researchgate.net [researchgate.net]

- 7. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resveratrol analog, 3,5,2',4'-tetramethoxy-trans-stilbene, potentiates the inhibition of cell growth and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciepub.com [sciepub.com]

- 12. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Ethynyl-3,5-dimethoxybenzene (CAS: 171290-52-1): A Key Building Block in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-3,5-dimethoxybenzene, registered under CAS number 171290-52-1, is an aromatic organic compound that has emerged as a critical structural motif in the development of targeted pharmaceuticals.[1] Initially a molecule of interest in the broader field of organic synthesis due to its reactive ethynyl group and electron-rich benzene ring, its significance has been amplified by its role as a key intermediate in the synthesis of Futibatinib.[2] Futibatinib is a potent, irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR), approved for the treatment of certain types of cholangiocarcinoma, a cancer of the bile ducts.[3] This guide provides a comprehensive overview of the properties of 1-Ethynyl-3,5-dimethoxybenzene, its pivotal role in the synthesis of Futibatinib, the underlying mechanism of action, and detailed experimental protocols relevant to its application.

Physicochemical and Safety Data

1-Ethynyl-3,5-dimethoxybenzene is a white to pale yellow crystalline solid at room temperature.[3] Its structure, featuring a terminal alkyne and two methoxy groups on a benzene ring, imparts specific reactivity and solubility characteristics. The methoxy groups increase the electron density of the aromatic ring, influencing its behavior in electrophilic substitution reactions, while the ethynyl group is a versatile handle for carbon-carbon bond formation, most notably in cross-coupling reactions.[1]

Table 1: Physicochemical Properties of 1-Ethynyl-3,5-dimethoxybenzene [1][3][4][5][6][7][8][9][10]

| Property | Value |

| CAS Number | 171290-52-1 |

| Synonyms | 3,5-Dimethoxyphenylacetylene, 1-Ethynyl-3,5-dimethoxy-benzene |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | White to pale yellow solid/crystal/powder |

| Melting Point | 44-48 °C |

| Boiling Point | 264.1 ± 30.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Solubility | Soluble in organic solvents |

| InChI Key | HUSBBWQIJMRKLI-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C#C)OC |

Safety and Handling:

1-Ethynyl-3,5-dimethoxybenzene is classified as an irritant and may cause an allergic skin reaction. It is also a cause of serious eye irritation.[7][8][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated fume hood.[3] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[3]

The Role of 1-Ethynyl-3,5-dimethoxybenzene in Futibatinib Synthesis

The therapeutic importance of 1-Ethynyl-3,5-dimethoxybenzene is intrinsically linked to its role in the synthesis of Futibatinib (TAS-120). Futibatinib is a highly selective and irreversible inhibitor of FGFR subtypes 1, 2, 3, and 4.[3] The core structure of Futibatinib is assembled through a series of synthetic steps, with a crucial carbon-carbon bond formation achieved via a Sonogashira coupling reaction.[1][12] In this key step, the terminal alkyne of 1-Ethynyl-3,5-dimethoxybenzene is coupled with an iodinated pyrazolo[3,4-d]pyrimidine core.

The 3,5-dimethoxyphenyl moiety, introduced from 1-Ethynyl-3,5-dimethoxybenzene, plays a critical role in the pharmacological activity of Futibatinib. It is designed to fit into a specific hydrophobic pocket within the ATP-binding site of the FGFR kinase domain.[1][11] This interaction contributes significantly to the high potency and selectivity of Futibatinib for the FGFR family of kinases.[11]

Mechanism of Action: FGFR Inhibition by Futibatinib

Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that, when dysregulated through genetic alterations such as fusions, mutations, or amplifications, can drive the growth and proliferation of cancer cells.[13][14] The FGFR signaling pathway, upon activation by fibroblast growth factors (FGFs), initiates a cascade of downstream signaling events, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[13]

Futibatinib exerts its therapeutic effect by irreversibly binding to a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[13] This covalent bond formation effectively blocks the receptor's kinase activity, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.[3] The result is a halt in the uncontrolled cell growth and survival signals that drive the progression of FGFR-driven cancers.[13] The irreversible nature of this binding provides a sustained inhibition of FGFR signaling.[13]

Sources

- 1. Futibatinib | mechanism of action and synthesis | NROChemistry [nrochemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medkoo.com [medkoo.com]

- 4. rsc.org [rsc.org]

- 5. 3,5-二甲氧基苯乙炔 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Ethynyl-3,5-dimethoxybenzene | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Ethynyl-3,5-dimethoxybenzene | CAS#:171290-52-1 | Chemsrc [chemsrc.com]

- 8. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 1-Ethenyl-3,5-dimethoxybenzene and its Derivatives

Foreword: Unveiling the Potential of a Niche Scaffold

In the vast landscape of chemical compounds with therapeutic promise, the exploration of unique molecular scaffolds is paramount to novel drug discovery. This guide delves into the scientific underpinnings of 1-ethenyl-3,5-dimethoxybenzene, a methoxy-substituted styrene, and its derivatives. While direct research on this specific molecule is nascent, a wealth of data on structurally analogous compounds provides a compelling rationale for its investigation. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a comprehensive overview of the predicted biological activities and the rigorous experimental methodologies required to validate them. By synthesizing existing knowledge and providing detailed protocols, we aim to catalyze further research into this promising class of compounds.

The Core Moiety: 1-Ethenyl-3,5-dimethoxybenzene at a Glance

1-Ethenyl-3,5-dimethoxybenzene, also known as 3,5-dimethoxystyrene, is an aromatic compound characterized by a vinyl group and two methoxy groups attached to a benzene ring. The presence and positioning of these functional groups are pivotal in dictating the molecule's physicochemical properties and, consequently, its potential biological interactions. The methoxy groups, being electron-donating, can influence the molecule's reactivity and its ability to participate in various biological pathways.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Varies; often a solid or oil |

| Key Structural Features | Benzene ring, Ethenyl (vinyl) group, Two Methoxy groups at positions 3 and 5 |

Inferred Biological Activities from Structurally Related Compounds

The biological potential of 1-ethenyl-3,5-dimethoxybenzene and its derivatives can be inferred from the activities of structurally similar molecules, particularly other methoxy-substituted styrenes, stilbenes, and various benzene derivatives.

Cytotoxic and Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of compounds containing the 3,4,5-trimethoxyphenyl group, a close analog to the 3,5-dimethoxyphenyl moiety. For instance, derivatives of 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones have demonstrated significant antiproliferative activity.[1][2] This activity is often linked to the inhibition of tubulin polymerization, a critical process in cell division.[3] The structural similarity suggests that 1-ethenyl-3,5-dimethoxybenzene derivatives could also interfere with microtubule dynamics, making them potential candidates for anticancer drug development. Furthermore, some stilbene analogs with methoxy substitutions have shown potent cytotoxicity against various cancer cell lines.[3] The presence of the ethenyl bridge in 1-ethenyl-3,5-dimethoxybenzene provides a structural motif akin to that in stilbenes, further supporting this hypothesis.

Antimicrobial and Antifungal Activity

The antimicrobial properties of methoxyphenols are well-documented, with compounds like eugenol and vanillin exhibiting activity against a range of foodborne pathogens and spoilage bacteria.[4][5] The mechanism of action is often attributed to the disruption of microbial cell membranes and interference with essential cellular functions. The 3,5-dimethoxy substitution on the benzene ring of the target molecule could confer similar lipophilic characteristics, facilitating interaction with microbial membranes. Additionally, studies on stilbene derivatives have shown that the presence of hydroxyl and methoxy groups can enhance antifungal activity.[6] This suggests that derivatives of 1-ethenyl-3,5-dimethoxybenzene, particularly those with additional hydroxylations, could be promising antimicrobial agents.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds, including those with methoxy substitutions, are renowned for their antioxidant capabilities.[4][5] They can act as free radical scavengers, mitigating oxidative stress, which is implicated in numerous chronic diseases. The methoxy groups on the benzene ring of 1-ethenyl-3,5-dimethoxybenzene are expected to enhance its electron-donating capacity, a key feature for antioxidant activity. Furthermore, many natural and synthetic compounds with anti-inflammatory properties possess methoxy-substituted aromatic rings.[7][8] These compounds often exert their effects by inhibiting pro-inflammatory enzymes and signaling pathways. The structural framework of 1-ethenyl-3,5-dimethoxybenzene makes it a plausible candidate for exhibiting similar anti-inflammatory effects.

Neuroprotective Potential